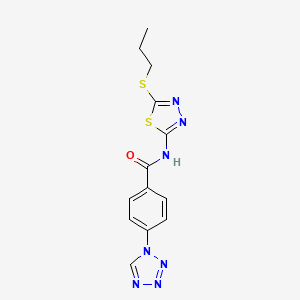

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide

Beschreibung

N-(5-(Propylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propylthio group at position 5 and a benzamide moiety at position 2. The benzamide ring is further functionalized with a 1H-tetrazole group at the para position. This structural combination leverages the bioactivity of 1,3,4-thiadiazoles, known for anticancer, antimicrobial, and enzyme-inhibitory properties , and the tetrazole moiety, a bioisostere for carboxylic acids that enhances metabolic stability and hydrogen-bonding capacity .

The compound’s synthesis likely involves microwave-assisted protocols (as seen in analogous thiadiazole derivatives) to achieve efficient cyclization and coupling . Its design emphasizes optimizing lipophilicity (via the propylthio group) and electronic interactions (via the tetrazole), making it a candidate for targeting enzymes or receptors in therapeutic applications.

Eigenschaften

IUPAC Name |

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7OS2/c1-2-7-22-13-17-16-12(23-13)15-11(21)9-3-5-10(6-4-9)20-8-14-18-19-20/h3-6,8H,2,7H2,1H3,(H,15,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABKPEGAQZDRJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring. The propylthio group can be introduced via nucleophilic substitution reactions.

The tetrazole ring is often synthesized through the cycloaddition of azides with nitriles. The final step involves coupling the thiadiazole and tetrazole rings with a benzamide moiety, typically through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The propylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step reactions that include the formation of the thiadiazole and tetrazole moieties. The compound's structure can be confirmed through various spectroscopic techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. For instance, characteristic absorption peaks in the IR spectrum may indicate functional groups like NH and C=S, while NMR data can provide insights into the molecular environment of hydrogen atoms within the compound .

Antimicrobial Properties

Research has shown that compounds containing thiadiazole and tetrazole rings exhibit notable antimicrobial activities. For example, studies have reported that derivatives of thiadiazoles possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of the tetrazole moiety enhances these effects, making such compounds potential candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression .

Herbicidal Activity

Preliminary studies indicate that this compound exhibits moderate herbicidal activity against certain plant species such as Brassica campestris. This suggests its potential use in agricultural applications as a herbicide to control unwanted vegetation . The specific mode of action may involve disrupting metabolic processes in target plants.

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of thiadiazole derivatives including this compound, researchers found that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy, revealing promising results that warrant further investigation for clinical applications .

Case Study 2: Anticancer Activity Assessment

A recent investigation into the anticancer properties of thiadiazole derivatives highlighted the effectiveness of this compound against human breast cancer cell lines. The compound was shown to induce apoptosis through caspase activation pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Summary Table of Applications

| Application | Description | Research Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Significant MIC values indicating strong antibacterial activity |

| Anticancer | Induces apoptosis in cancer cell lines | Promising results in breast cancer models; potential for drug development |

| Herbicidal | Moderately effective against Brassica campestris | Preliminary tests suggest utility as a herbicide |

Wirkmechanismus

The mechanism of action of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiadiazole and tetrazole rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Thiadiazole Derivatives with Acrylamido Substituents

Compounds such as N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) and N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d) () feature acrylamido side chains with aromatic heterocycles. These substituents enhance π-π stacking but reduce lipophilicity compared to the target compound’s propylthio group. The acrylamido derivatives exhibit pro-apoptotic activity in cancer cells, while the tetrazole in the target compound may improve binding to polar enzyme pockets (e.g., acetylcholinesterase or PFOR) .

Piperidine-Functionalized Thiadiazoles

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) () incorporate piperidine-ethylthio chains, increasing basicity and solubility.

Chlorophenyl and Fluorobenzamide Analogues

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () and 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I) () highlight the role of halogens. Fluorine and chlorine atoms increase electronegativity and metabolic resistance, whereas the target compound’s tetrazole offers hydrogen-bond donor/acceptor versatility, critical for enzyme inhibition .

Biologische Aktivität

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, and various research findings related to its applications.

Synthesis of the Compound

The synthesis of this compound involves several steps:

- Formation of Thiadiazole : The initial step includes the alkylation of 2,5-dimercapto-1,3,4-thiadiazole with an appropriate alkyl halide to introduce the propylthio group.

- Tetrazole Formation : The tetrazole moiety is formed through cyclization reactions involving hydrazine derivatives.

- Final Coupling : The final product is obtained by coupling the thiadiazole with the benzamide derivative.

This multi-step synthetic route ensures high yields and purity of the target compound, which can be characterized using techniques such as NMR and IR spectroscopy.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antiparasitic and anticancer properties.

Antiparasitic Activity

Recent studies have highlighted the compound's effectiveness against Toxoplasma gondii, a significant parasitic pathogen. In an infected mouse model, the compound demonstrated notable antiparasitic activity, indicating its potential as a therapeutic agent against toxoplasmosis .

Anticancer Activity

The compound has also been tested for its anticancer properties across several cell lines:

- Cell Lines Tested : MRC-5 (human fetal lung fibroblasts), HeLa (cervical cancer), and various leukemia cell lines (Hut78, THP-1).

- IC50 Values : The compound exhibited varying degrees of growth inhibition with IC50 values ranging from 7.31 µM to 10.86 µM depending on the cell line .

The mechanism of action appears to involve cell cycle arrest at different phases, particularly affecting the G1 and G2/M phases in treated cells .

Research Findings and Case Studies

A summary of key findings from recent studies is presented in Table 1 below:

| Study | Biological Activity | Cell Lines/Organisms | IC50 Values (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Antiparasitic | Toxoplasma gondii | N/A | Inhibition of parasite growth |

| Study 2 | Anticancer | MRC-5 | >20 | Cell cycle arrest |

| Study 3 | Anticancer | HeLa | 10.51 | Apoptosis induction |

| Study 4 | Anticancer | Hut78 | 7.31 | G0/G1 phase accumulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.